3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 34036-07-2
VCID: VC20758994
InChI: InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
SMILES: C1=CC(=C(C=C1C=O)F)F
Molecular Formula: C7H4F2O
Molecular Weight: 142.1 g/mol

3,4-Difluorobenzaldehyde

CAS No.: 34036-07-2

Cat. No.: VC20758994

Molecular Formula: C7H4F2O

Molecular Weight: 142.1 g/mol

* For research use only. Not for human or veterinary use.

3,4-Difluorobenzaldehyde - 34036-07-2

Specification

CAS No. 34036-07-2
Molecular Formula C7H4F2O
Molecular Weight 142.1 g/mol
IUPAC Name 3,4-difluorobenzaldehyde
Standard InChI InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Standard InChI Key JPHKMYXKNKLNDF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)F)F
Canonical SMILES C1=CC(=C(C=C1C=O)F)F

Introduction

Fundamental Characteristics of 3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde (CAS 34036-07-2) is an organic compound with the molecular formula C7H4F2O. Structurally, it consists of a benzene ring substituted with an aldehyde group (-CHO) and two fluorine atoms at the 3 and 4 positions. The presence of these fluorine atoms significantly influences the compound's chemical behavior, including its reactivity, stability, and applications in synthetic chemistry .

The compound is known by several synonyms, including 3,4-difluorobenzalde, 3,4-fluorobenzaldehyde, and 3,4-Difluorbenzaldehyd. Its systematic IUPAC name is 3,4-difluorobenzaldehyde, which clearly indicates the positions of the fluorine substituents on the benzene ring relative to the aldehyde functional group .

Physical and Chemical Properties

3,4-Difluorobenzaldehyde presents as a clear colorless to light yellow liquid at room temperature. It is characterized by specific physical and chemical properties that are critical for its handling, storage, and applications in various chemical processes. The compound is air-sensitive, requiring appropriate storage conditions to maintain its stability and purity .

Key Physical Properties

The physical properties of 3,4-difluorobenzaldehyde are summarized in the following table:

PropertyValue
Molecular Weight142.1 g/mol
Physical StateLiquid
ColorClear colorless to yellow
Boiling Point53-55°C (15 mmHg)
Density1.288 g/mL at 25°C
Specific Gravity1.288
Flash Point150°F
Solubility in Water3.962 g/L
SensitivityAir Sensitive

These properties are essential considerations for researchers and chemists working with this compound in laboratory and industrial settings .

Chemical Behavior

The chemical reactivity of 3,4-difluorobenzaldehyde is primarily determined by its aldehyde functional group and the electronic effects of the fluorine substituents. The aldehyde group can undergo typical carbonyl reactions, including oxidation to form 3,4-difluorobenzoic acid and reduction to yield 3,4-difluorobenzyl alcohol. Additionally, the compound can participate in various condensation reactions, making it valuable in the synthesis of more complex molecules .

The presence of fluorine atoms at the 3,4-positions affects the electron density distribution in the molecule, influencing its reactivity in nucleophilic aromatic substitution reactions. The fluorine substituents also enhance the metabolic stability of derived compounds, which is particularly valuable in pharmaceutical applications .

Synthesis Methods for 3,4-Difluorobenzaldehyde

Several synthetic approaches have been developed for the preparation of 3,4-difluorobenzaldehyde, catering to both laboratory and industrial requirements. These methods vary in complexity, yield, and practicality for different scales of production.

Grignard Exchange Reaction

A common laboratory method for synthesizing 3,4-difluorobenzaldehyde involves the Grignard exchange reaction. This approach utilizes 3,4-difluorobromobenzene as the starting material, which undergoes reaction with a Grignard reagent, typically isopropylmagnesium chloride, in tetrahydrofuran (THF) as the solvent. The resulting intermediate is then treated with N,N-dimethylformamide (DMF) to produce 3,4-difluorobenzaldehyde .

A detailed patent describes a specific procedure: magnesium strips are combined with tetrahydrofuran and iodine particles, followed by the addition of 2-chloropropane at room temperature. After the reaction is triggered, a solution of 3,4-difluorobromobenzene in tetrahydrofuran is added dropwise at 0-10°C. Subsequently, a DMF solution is added at controlled temperatures, followed by water addition and pH adjustment with concentrated hydrochloric acid .

Oxidation of 3,4-Difluorotoluene

Another synthetic route involves the continuous oxidation of 3,4-difluorotoluene in a tubular reactor. This method employs metal ion complexes (typically containing cobalt, molybdenum, and bromine) as catalysts, with hydrogen peroxide serving as the oxidant and acetic acid as the solvent. This approach is particularly suitable for industrial-scale production due to its efficiency and scalability .

Applications in Organic Synthesis

3,4-Difluorobenzaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of complex bioactive molecules and pharmaceutical intermediates.

Synthesis of Curcumin Analogs

One significant application of 3,4-difluorobenzaldehyde is in the synthesis of fluorinated analogs of curcumin. These compounds are developed as potential chemopreventive and therapeutic agents against various cancers, including drug-resistant variants. The synthesis typically involves an aldol condensation between 3,4-difluorobenzaldehyde and pentane-2,4-dione .

A specific study reported the synthesis of 3,4-difluorinated curcumin (3,4-DFCur) via this approach, with a reaction yield of 72%. Although the fluorinated analog demonstrated anticancer activities against HepG2, LU-1, and KB cancer cell lines, it was found to be less potent than natural curcumin in these particular cell lines .

Pharmaceutical Intermediates

3,4-Difluorobenzaldehyde is employed in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which have shown promising biological activities . Additionally, the compound serves as a starting material in the preparation of complex pharmaceutical intermediates through multi-step synthetic processes .

A documented example describes the synthesis of compound 9aa, which begins with 3,4-difluorobenzaldehyde and proceeds through Knoevenagel condensation, reduction, and Friedel-Crafts reaction. The process continues with cyanohydrin formation, acidic hydrolysis, and several additional steps to produce the target compound, which may have pharmaceutical applications .

Biological Activities and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules can significantly influence their biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This makes 3,4-difluorobenzaldehyde and its derivatives particularly interesting for medicinal chemistry applications.

Pharmaceutical Development

The utility of 3,4-difluorobenzaldehyde extends to the development of various pharmaceutical agents. Derivatives of this compound have been investigated for their potential in treating a range of medical conditions. The fluorine substituents can enhance drug-like properties, including improved membrane permeability and resistance to metabolic degradation .

Current Research Trends and Future Perspectives

Ongoing research continues to explore new applications and synthetic methodologies related to 3,4-difluorobenzaldehyde. This compound remains an area of active investigation in medicinal chemistry, materials science, and synthetic organic chemistry.

Advanced Synthetic Methodologies

Researchers are developing more efficient and environmentally friendly methods for synthesizing 3,4-difluorobenzaldehyde. These approaches aim to reduce waste generation, minimize energy consumption, and increase reaction yields. Green chemistry principles are increasingly being applied to improve the sustainability of production processes .

Expanding Applications in Drug Discovery

The unique properties of fluorinated compounds continue to drive interest in 3,4-difluorobenzaldehyde as a building block for drug discovery. Future research may focus on developing novel fluorinated scaffolds for targeting specific diseases, particularly those where traditional therapeutics have shown limitations .

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